Choline C-11

Descripción general

Descripción

Colina C-11 es un compuesto radiofarmacéutico utilizado principalmente en imágenes de tomografía por emisión de positrones (PET). Es una forma radiactiva de la colina, un nutriente vital involucrado en varios procesos biológicos. Colina C-11 es particularmente significativa en la imagenología médica para detectar y monitorear el cáncer, especialmente el cáncer de próstata .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Colina C-11 implica la producción del isótopo radiactivo carbono-11, que normalmente se genera en un ciclotrón. El carbono-11 se incorpora luego a la colina a través de una serie de reacciones químicas. Un método común implica la reacción del yoduro de metilo marcado con carbono-11 con dimetilaminoetanol en condiciones controladas .

Métodos de Producción Industrial: La producción industrial de Colina C-11 sigue las directrices de Buenas Prácticas de Manufactura (GMP) para garantizar la seguridad y la eficacia del radiofármaco. El proceso implica el uso de módulos de síntesis automatizados que manejan los materiales radiactivos en un entorno estéril. El producto final se purifica y se analiza para determinar la pureza radioquímica antes de ser utilizado en entornos clínicos .

Análisis De Reacciones Químicas

Tipos de Reacciones: Colina C-11 experimenta varias reacciones químicas, incluida la fosforilación, la oxidación y la incorporación en fosfolípidos. La principal reacción es la fosforilación de la colina por la colinakinasa, lo que da como resultado la formación de fosforilcolina .

Reactivos y Condiciones Comunes:

Fosforilación: La colinakinasa y el trifosfato de adenosina (ATP) se utilizan comúnmente.

Oxidación: La colina puede oxidarse a betaína utilizando agentes oxidantes específicos.

Productos Principales:

Fosforilcolina: Formada durante la fosforilación.

Betaina: Formada durante la oxidación.

Aplicaciones Científicas De Investigación

Detection of Prostate Cancer Recurrence

Choline C-11 is predominantly used for imaging in patients with suspected recurrence of prostate cancer, especially when conventional imaging methods yield inconclusive results. A study highlighted that this compound PET imaging successfully identified recurrent disease in patients with rising prostate-specific antigen (PSA) levels post-treatment. In a cohort where patients had negative conventional imaging, this compound PET scans were positive in approximately 88% of cases .

Assessing Treatment Response

The compound is also valuable for monitoring treatment efficacy in patients undergoing androgen deprivation therapy. By comparing pre- and post-treatment images, clinicians can assess tumor response through changes in choline uptake .

Case Study 1: Mapping Prostate Cancer Relapse

Researchers at the Mayo Clinic utilized this compound PET imaging combined with multiparametric MRI to map patterns of prostate cancer recurrence after radical prostatectomy. This study revealed diverse anatomical sites of recurrence, providing critical insights for optimizing follow-up treatment strategies .

Case Study 2: Histological Correlation

In a study assessing the correlation between this compound uptake and histological findings, researchers found that higher Gleason scores (≥4 + 3) were associated with significantly increased tumor-to-background ratios in PET scans. This suggests that this compound can effectively differentiate between aggressive and less aggressive tumor types based on metabolic activity .

Radiation Dosimetry

The following table summarizes the estimated radiation absorbed doses from intravenous injection of this compound:

| Organ/Tissue | Mean Absorbed Dose Per Unit Administered Activity (μGy/MBq) |

|---|---|

| Adrenals | 3.59 |

| Bone - Osteogenic Cells | 4.81 |

| Brain | 1.16 |

| Kidneys | 20.62 |

| Liver | 20.11 |

| Total Body | 2.97 |

| Effective Dose | 4.35 |

This data illustrates the safety profile of this compound concerning radiation exposure during diagnostic imaging procedures .

Clinical Efficacy

The following table presents findings from studies evaluating the efficacy of this compound PET/CT in detecting recurrent prostate cancer:

| Study | Total Patients | True Positive | False Positive | True Negative | False Negative |

|---|---|---|---|---|---|

| Study One | 13 | 11 | 2 | ND* | ND* |

| Study Two | 15 | 8 | 7 | ND* | ND* |

| Study Three | 36 | 23 | 1 | 10 | 2 |

| Study Four | 34 | 25 | 5 | 4 | 0 |

*ND = Not Determined

These results indicate a high sensitivity for detecting recurrent disease, particularly in patients with elevated PSA levels .

Mecanismo De Acción

Colina C-11 se incorpora a la fosfatidilcolina, un componente principal de las membranas celulares. El compuesto es fosforilado por la colinakinasa y la forma fosforilada queda atrapada dentro de la célula. Las células cancerosas exhiben una mayor absorción de colina debido a su mayor tasa de síntesis de membranas celulares. Esta propiedad convierte a la Colina C-11 en un marcador eficaz para la imagenología de tumores malignos .

Comparación Con Compuestos Similares

Colina C-11 a menudo se compara con otros derivados de colina radiactivos, como la colina marcada con flúor-18. Si bien ambos compuestos se utilizan en imágenes PET, Colina C-11 tiene una vida media más corta, lo que puede ser ventajoso en ciertos entornos clínicos. Además, Colina C-11 proporciona un mejor contraste de imagen en tipos específicos de cáncer, como el cáncer de próstata .

Compuestos Similares:

- Colina marcada con flúor-18

- Metionina marcada con carbono-11

- Fluorodesoxiglucosa (FDG) marcada con flúor-18

Las propiedades únicas de la Colina C-11, como su rápida absorción e incorporación en las membranas celulares, la convierten en una herramienta valiosa en la imagenología médica y la investigación.

Actividad Biológica

Choline C-11, a radiolabeled analog of choline, is primarily utilized as an imaging agent in positron emission tomography (PET) for detecting malignancies, particularly in prostate cancer and hepatocellular carcinoma (HCC). This compound plays a crucial role in cellular processes due to its involvement in phospholipid biosynthesis, which is essential for cell membrane integrity and function.

This compound serves as a precursor for the synthesis of phosphatidylcholine, a critical component of cell membranes. The uptake of choline into cells is facilitated by high-affinity sodium-dependent choline transporters, which are often overexpressed in malignant tissues. Once inside the cell, choline undergoes phosphorylation by choline kinase, leading to the formation of phosphocholine and subsequent incorporation into phospholipids. This process is particularly active in rapidly dividing cells, such as tumor cells, making this compound a useful marker for cancer detection .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied. Following intravenous administration, it demonstrates rapid distribution to organs such as the pancreas, liver, kidneys, spleen, and colon. In patients with prostate cancer or brain disorders, studies have shown that approximately 82% of the detectable radioactivity corresponds to its major metabolite, 11C-betain, within 25 minutes post-injection . The urinary excretion of this compound remains low (<2% of injected radioactivity) within 1.5 hours after administration .

Prostate Cancer Detection

This compound PET/CT has been shown to have superior sensitivity compared to traditional imaging methods for detecting bone metastasis in prostate cancer patients. A study reported sensitivity rates of 90.9% for this compound PET/CT versus 81.8% for bone scintigraphy . Furthermore, its ability to detect recurrent prostate cancer not visible on conventional imaging has made it an important tool in clinical practice.

Hepatocellular Carcinoma (HCC)

In HCC detection, this compound PET/CT exhibited an overall sensitivity of 78%, slightly outperforming F-18 FDG PET/CT at 67% . Notably, the detection rate for well-differentiated tumors was higher with this compound (83%) compared to F-18 FDG (100% for non-well differentiated tumors) . This highlights the potential utility of this compound in specific tumor types where traditional imaging may fall short.

Research Findings

Recent studies have explored the correlation between choline kinase alpha (CKα) expression and this compound accumulation in breast cancer. A significant association was found between high CKα expression levels and increased uptake of this compound, suggesting its potential as a prognostic marker . The study indicated that higher levels of CKα corresponded with poorer survival outcomes, underscoring the biological significance of choline metabolism in tumor progression.

Data Summary Table

Propiedades

Número CAS |

94793-58-5 |

|---|---|

Fórmula molecular |

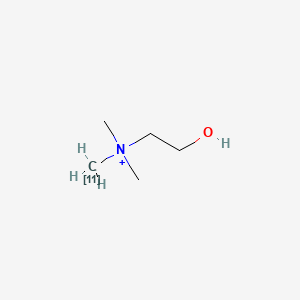

C5H14NO+ |

Peso molecular |

103.17 g/mol |

Nombre IUPAC |

2-hydroxyethyl-dimethyl-(111C)methylazanium |

InChI |

InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1/i1-1 |

Clave InChI |

OEYIOHPDSNJKLS-BJUDXGSMSA-N |

SMILES |

C[N+](C)(C)CCO |

SMILES isomérico |

C[N+](C)([11CH3])CCO |

SMILES canónico |

C[N+](C)(C)CCO |

Key on ui other cas no. |

94793-58-5 |

Solubilidad |

Soluble |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.